

Application Notes: 1-Adamantanecarboxylic Acid as a Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: *1-Adamantanecarboxylic acid*

Cat. No.: B032954

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Introduction

1-Adamantanecarboxylic acid is a unique organic compound characterized by a rigid, three-dimensional cage-like adamantane core attached to a carboxylic acid functional group.[1][2] This structure imparts desirable properties such as high thermal stability, lipophilicity, and metabolic resistance to molecules derived from it.[3] As a result, **1-adamantanecarboxylic acid** serves as a crucial building block in a wide range of applications, from the development of novel pharmaceuticals to the synthesis of advanced polymers and materials.[2][3] Its versatility allows it to undergo various chemical transformations, including esterification, amidation, and conversion to more complex adamantane derivatives.[1]

Key Applications

- Medicinal Chemistry: The adamantane moiety is a highly valued pharmacophore. Its incorporation into drug molecules can significantly enhance their pharmacokinetic and pharmacodynamic profiles.[2][4] **1-Adamantanecarboxylic acid** is a key intermediate in the synthesis of several commercial drugs.
 - Antiviral Agents: It is a precursor for antiviral drugs like amantadine and rimantadine, which have been used for the treatment of Influenza A virus infections.[5][6][7]

- Antidiabetic Agents: It serves as a starting material for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors such as Saxagliptin, used in the management of type 2 diabetes.[8][9][10] The adamantyl group is crucial for the drug's binding characteristics.[9]
- Other Bioactive Molecules: The acid and its derivatives have been explored for a variety of other therapeutic targets, including protease inhibitors and treatments for neurological disorders.[3] The adamantane group's lipophilicity helps it to bind to hydrophobic enzyme pockets or integrate into lipid bilayers, thereby modulating biological activity.[3][4]
- Polymer and Materials Science: The bulky and rigid nature of the adamantyl group is exploited to modify the properties of polymers and create novel materials.
 - Advanced Polymers: Incorporating **1-adamantanecarboxylic acid** into polymer chains can disrupt excessive packing, influencing solubility and morphology while increasing thermal stability.[3] It has been used as an additive in polycondensation reactions to produce conjugated polymers for optoelectronic applications.[11][12]
 - Metal-Organic Frameworks (MOFs): The rigid structure and carboxylic acid group make it an excellent linker for constructing porous MOFs, which have potential applications in gas storage, separation, and catalysis.[3]
 - Nanoparticle Synthesis: It can act as a stabilizer in the synthesis of highly crystalline nanoparticles, such as those made of CoPt₃ and porous platinum.[11][12]

Data Presentation: Synthesis Overview

The following tables summarize quantitative data for the key synthetic protocols described below.

Table 1: Synthesis of **1-Adamantanecarboxylic Acid** via Koch-Haaf Reaction

Reactant	Molar Eq.	Quantity
Adamantane	1.0	13.6 g (0.100 mole)
96% Sulfuric Acid	48.0	470 g (4.8 moles)
t-Butyl Alcohol	4.0	29.6 g (0.40 mole)
98-100% Formic Acid	12.0	55 g (1.2 moles)
Product	Yield	Melting Point (°C)
1-Adamantanecarboxylic Acid	67-72%	173-174

Table 2: Synthesis of 1-Adamantyl Methyl Ketone (Rimantadine Intermediate)

Reactant	Molar Eq.	Quantity
1-Adamantanecarboxylic Acid	1.0	4.0 g
Thionyl Chloride	-	8.0 mL
Product	Yield	Notes
Adamantanecarbonyl chloride	-	Intermediate
1-Adamantyl Methyl Ketone	High	Formed via reaction with (CH ₃) ₂ CdCu

Note: Specific yield for the final ketone was not detailed in the cited patent, but the overall process is described as high-yielding.[6]

Table 3: Synthesis of 3-Hydroxy-1-Adamantanecarboxylic Acid (Saxagliptin Intermediate)

Reactant	Molar Eq.	Quantity
1-Adamantanecarboxylic Acid	1.0	-
Sulfuric Acid	-	-
Nitric Acid	-	-
Product	Yield	Notes
3-Hydroxy-1-adamantanecarboxylic acid	~60% (overall)	This is the first step in a multi-step synthesis towards a key Saxagliptin intermediate. [13]

Experimental Protocols

Protocol 1: Synthesis of **1-Adamantanecarboxylic Acid** (Koch-Haaf Reaction)[\[14\]](#)

This protocol describes the carboxylation of adamantane using formic acid and sulfuric acid.

Materials:

- Adamantane (13.6 g, 0.100 mole)
- 96% Sulfuric Acid (470 g)
- Carbon Tetrachloride (100 mL)
- 98% Formic Acid (1 mL)
- t-Butyl Alcohol (29.6 g, 0.40 mole)
- 98-100% Formic Acid (55 g, 1.2 moles)
- Crushed Ice (700 g)
- 15N Ammonium Hydroxide (110 mL)
- Chloroform (100 mL)

- Anhydrous Sodium Sulfate
- 12N Hydrochloric Acid (25 mL)
- Methanol

Procedure:

- Caution! This reaction evolves carbon monoxide and must be performed in a well-ventilated fume hood.
- Charge a 1-L three-necked flask with 470 g of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g of adamantan.
- Cool the stirred mixture to 17–19°C in an ice bath and add 1 mL of 98% formic acid.
- Prepare a solution of 29.6 g of t-butyl alcohol in 55 g of 98–100% formic acid. Add this solution dropwise to the reaction flask over 1–2 hours, maintaining the temperature at 17–25°C.
- Stir the mixture for an additional 30 minutes after the addition is complete.
- Pour the reaction mixture onto 700 g of crushed ice.
- Separate the layers and extract the upper aqueous layer with three 100-mL portions of carbon tetrachloride.
- Combine the carbon tetrachloride layers and wash with 110 mL of 15N ammonium hydroxide. The crystalline ammonium 1-adamantanecarboxylate will precipitate.
- Collect the salt by filtration and wash it with 20 mL of cold acetone.
- Suspend the salt in 250 mL of water, make it strongly acidic with 25 mL of 12N hydrochloric acid, and extract with 100 mL of chloroform.
- Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness.

- The crude residue is **1-adamantanecarboxylic acid** (12–13 g, 67–72% yield), m.p. 173–174°C.
- Recrystallize from a mixture of methanol and water for further purification.

Protocol 2: Synthesis of 1-Adamantyl Methyl Ketone (Rimantadine Intermediate)[\[6\]](#)

This protocol outlines the conversion of **1-adamantanecarboxylic acid** to its corresponding methyl ketone, a precursor to the antiviral drug Rimantadine.

Materials:

- **1-Adamantanecarboxylic Acid** (4.0 g)
- Thionyl Chloride (8.0 mL)
- Benzene (20 mL)
- $(CH_3)_2CdCu$ (prepared in situ)

Procedure:

- Step 1: Synthesis of Adamantanecarbonyl Chloride.
 - In a 50-mL three-necked flask, combine 4.0 g of **1-adamantanecarboxylic acid** and 8.0 mL of thionyl chloride.
 - Heat the mixture to 80°C and reflux for 1 hour.
 - After cooling, recover the excess thionyl chloride by distillation.
 - Extract the resulting adamantanecarbonyl chloride with 20 mL of benzene to obtain a benzene solution of the acid chloride.
- Step 2: Synthesis of 1-Adamantyl Methyl Ketone.
 - The benzene solution of adamantanecarbonyl chloride is then reacted with dimethylcadmium-copper reagent ($(CH_3)_2CdCu$) to yield adamantyl methyl ketone.

- Note: The patent does not provide a detailed procedure for the preparation and reaction of the organometallic reagent.
- Step 3: Conversion to Rimantadine.
 - The resulting adamantyl methyl ketone is subsequently hydrogenated using sodium borohydride, converted to an intermediate with hydrochloric acid, and finally reacted with ammonia water to yield rimantadine.

Protocol 3: Synthesis of 2-(3-Hydroxy-1-adamantyl)-2-oxoacetic Acid (Key Saxagliptin Intermediate)[9][13]

This protocol describes a key transformation starting from **1-adamantanecarboxylic acid** towards an intermediate used in the synthesis of the antidiabetic drug Saxagliptin. The overall yield for the multi-step process is approximately 60%.[13]

Materials:

- **1-Adamantanecarboxylic Acid**
- Concentrated Sulfuric Acid
- Nitric Acid
- Thionyl Chloride (SOCl₂)
- Sodium diethyl malonate
- Acetic Acid
- Potassium Permanganate (KMnO₄)

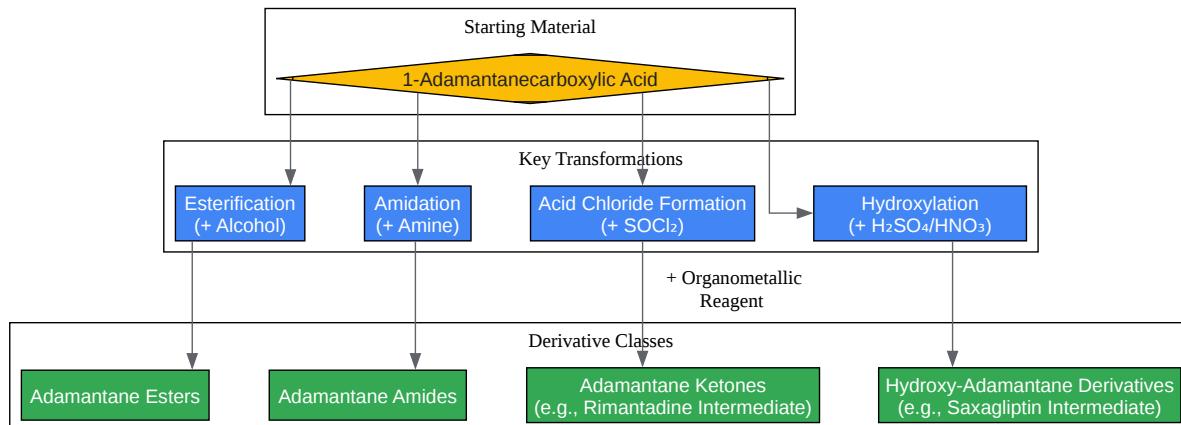
Procedure:

- Step 1: Hydroxylation of **1-Adamantanecarboxylic Acid**.
 - React **1-adamantanecarboxylic acid** with a mixture of concentrated sulfuric acid and nitric acid to introduce a hydroxyl group at the 3-position, yielding 3-hydroxy-**1-**

adamantanecarboxylic acid.[13]

- Step 2: Acylation and Condensation.
 - Convert the resulting 3-hydroxy-1-adamantanecarboxylic acid to its acid chloride using thionyl chloride.[15]
 - React the acid chloride with sodium diethyl malonate.[15]
- Step 3: Hydrolysis and Decarboxylation.
 - Subject the product from Step 2 to hydrolysis and decarboxylation using a mixture of acetic acid, water, and sulfuric acid to produce 3-hydroxy-1-acetyladamantane.[13][15]
- Step 4: Oxidation.
 - Oxidize the 3-hydroxy-1-acetyladamantane using potassium permanganate (KMnO4) to obtain the final target compound, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid.[13]

Visualizations



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